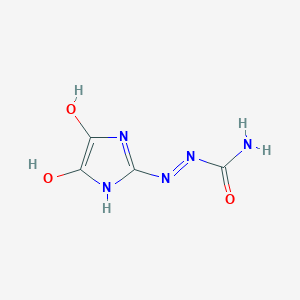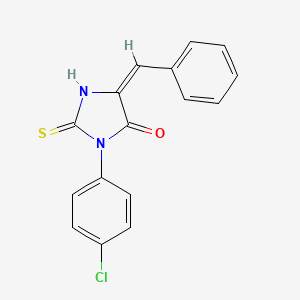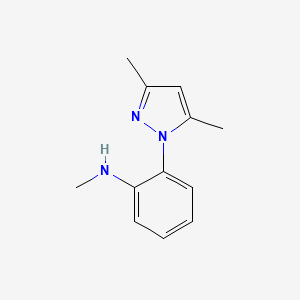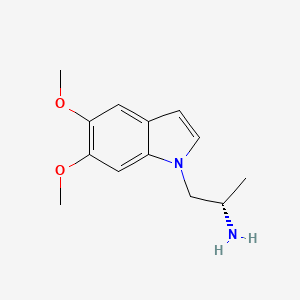
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is a chiral compound belonging to the class of indole derivatives It is characterized by the presence of a dimethoxyindole moiety attached to a propan-2-amine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Dimethoxylation: The indole core is then subjected to dimethoxylation using methoxy reagents under controlled conditions to introduce the methoxy groups at the 5 and 6 positions.
Chiral Amine Introduction: The final step involves the introduction of the chiral propan-2-amine side chain. This can be achieved through reductive amination, where the indole derivative reacts with a chiral amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the indole ring or the amine side chain, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced indole or amine derivatives.
Substitution Products: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and subsequent physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine: The enantiomer of the compound, differing in the spatial arrangement of the amine side chain.
5-Methoxy-1H-indole: A simpler indole derivative with a single methoxy group.
1-(5,6-Dimethoxy-1H-indol-1-yl)ethanamine: A structurally similar compound with an ethanamine side chain instead of propan-2-amine.
Uniqueness: (S)-1-(5,6-Dimethoxy-1H-indol-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of two methoxy groups on the indole ring
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(2S)-1-(5,6-dimethoxyindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C13H18N2O2/c1-9(14)8-15-5-4-10-6-12(16-2)13(17-3)7-11(10)15/h4-7,9H,8,14H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
FCMNDOBGGQGJAN-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)OC)OC)N |
Kanonische SMILES |
CC(CN1C=CC2=CC(=C(C=C21)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)

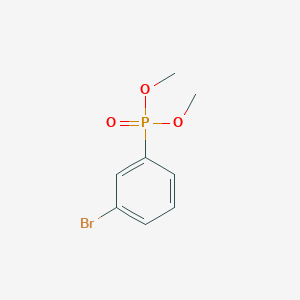
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
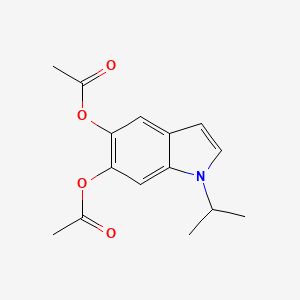
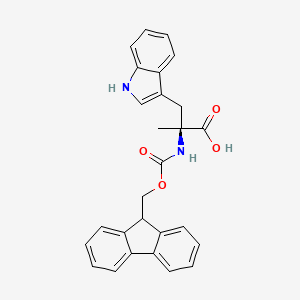
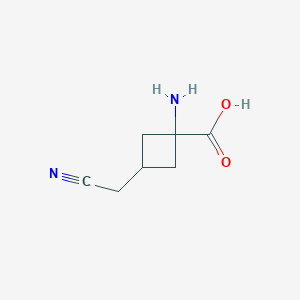
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
